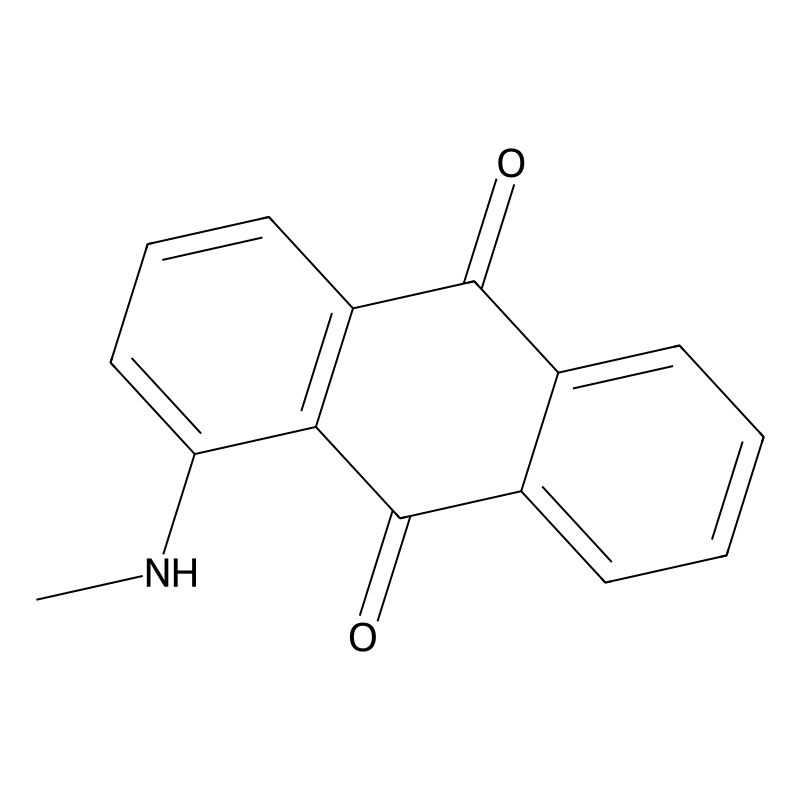1-(Methylamino)anthraquinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Dye Intermediate
1-(Methylamino)anthraquinone, also known as Disperse Red 9, finds application as a dye intermediate in the textile and printing industries. It serves as a precursor for various dyes, including reactive dyes and acid dyes used in the coloring of textiles, such as polyester and nylon fabrics [].
Biological Staining
1-(Methylamino)anthraquinone exhibits staining properties and has been employed in biological staining techniques. It can be used for the selective staining of acidic cellular components, like lysosomes, in histological and cytological studies [].
Research in Material Science
Recent research has explored the potential of 1-(methylamino)anthraquinone in material science. Studies have investigated its use in the development of organic light-emitting diodes (OLEDs), which are efficient light sources used in displays and lighting applications [].
1-(Methylamino)anthraquinone is an organic compound with the molecular formula and a molecular weight of approximately 237.25 g/mol. It belongs to the anthraquinone family, characterized by a three-ring structure with a methylamino group attached to one of the rings. This compound is also known by several synonyms, including 9,10-anthracenedione, 1-(methylamino)- and C.I. Disperse Red 9. Its chemical structure allows for various interactions and reactions, making it of interest in both industrial and biological contexts .
1-(Methylamino)anthraquinone can undergo several chemical transformations, particularly reduction and oxidation reactions. It can be reduced to form semi-quinone free radicals through one-electron reduction processes facilitated by various enzymes, such as NADPH-cytochrome P450 . Additionally, it can react with halogens to form chlorinated derivatives, which have been synthesized using sources like Ultra Clorox bleach in the presence of iron chloride as a catalyst . The resulting chlorinated products include 2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone.
The biological activity of 1-(methylamino)anthraquinone has been linked to its potential cytotoxic effects. It can intercalate into DNA due to its planar structure, leading to oxidative DNA damage and potential carcinogenicity . The compound's ability to generate reactive oxygen species upon redox cycling contributes to its toxicity, affecting cellular components and inducing lipid peroxidation . Furthermore, its metabolic products can bind DNA, enhancing its reactivity and potential harmful effects on biological systems.
Several synthesis methods for 1-(methylamino)anthraquinone have been documented:
- Hydrogenation: A common method involves hydrogenating anthraquinone derivatives in the presence of methylamine under high-pressure conditions .
- Chlorination: As noted previously, chlorinated derivatives can be synthesized using bleach as a chlorine source, yielding multiple isomers through a straightforward reaction mechanism .
- Direct Amination: The direct amination of anthraquinones using methylamine is another viable synthetic route that yields 1-(methylamino)anthraquinone effectively.
1-(Methylamino)anthraquinone is primarily utilized as a dye in various industrial applications. It serves as a colorant in textiles and plastics due to its vibrant red hue. Additionally, it has been employed in forensic science as a marker for dye packs used in bank security systems, helping to identify tampering attempts with stolen banknotes .
Studies indicate that 1-(methylamino)anthraquinone interacts significantly with biological macromolecules. Its capacity for DNA intercalation raises concerns regarding its mutagenic potential. Research has shown that compounds in the anthraquinone family can induce oxidative stress by generating reactive oxygen species during metabolic processes . Furthermore, the interactions between this compound and cytochrome P450 enzymes suggest that it may undergo complex metabolic transformations that could influence its biological activity.
Several compounds share structural similarities with 1-(methylamino)anthraquinone. Here are some notable examples:
The uniqueness of 1-(methylamino)anthraquinone lies in its specific substitution pattern, which influences both its chemical reactivity and biological interactions compared to these similar compounds. Its dual functionality as both a dye and a potential cytotoxic agent makes it particularly interesting for further research in both industrial applications and toxicological studies.
XLogP3
LogP
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2160 of 2215 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
1-(methylamino)anthracene-9,10-dione
General Manufacturing Information
Dates
Inhalation toxicity of a smoke containing Solvent Yellow 33, Disperse Red 9 and Solvent Green 3 in laboratory animals
T C Marrs, H F Colgrave, M Gazzard, R F BrownPMID: 6541191 DOI: 10.1177/096032718400300405








